molecular formula C18H27NO4 B13224587 tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate

tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate

Cat. No.: B13224587
M. Wt: 321.4 g/mol
InChI Key: PWZCFLVVABCMBP-UHFFFAOYSA-N
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Description

Tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate is a specialized carbamate derivative of significant value in organic synthesis and pharmaceutical research. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in synthetic chemistry for its ability to selectively protect amine functionalities . The Boc group is stable under basic conditions and can be cleanly removed under mild acidic conditions, allowing for precise control in multi-step synthesis . The molecule also contains a 3-methoxyphenyl ketone moiety, which provides a versatile handle for further chemical derivatization, such as reductive amination or nucleophilic addition, to create a diverse array of target molecules . Its well-defined structure and high purity are critical for reproducible outcomes in complex synthetic pathways. Researchers primarily employ this compound as a key synthetic intermediate in the development of novel bioactive molecules and pharmaceuticals . The compound's molecular formula is C18H27NO4 and its molecular weight is 321.41 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-12-7-5-6-11-16(20)14-9-8-10-15(13-14)22-4/h8-10,13H,5-7,11-12H2,1-4H3,(H,19,21)

InChI Key

PWZCFLVVABCMBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Reagents

Key Synthetic Steps

Step 1: Formation of Mixed Anhydride Intermediate
  • N-BOC-D-Serine or a related amino acid derivative is reacted with isobutyl chloroformate in the presence of N-methylmorpholine as an acid-binding agent.
  • This reaction forms a mixed acid anhydride intermediate under anhydrous and cold conditions (typically -20 to 40 °C, preferably -10 to 5 °C).
  • The molar ratios are critical: N-BOC-D-Serine to isobutyl chloroformate and NMM are maintained at approximately 1:1.1-1.5.
Step 2: Condensation with Amines
  • The mixed anhydride reacts with benzylamine or a substituted amine such as 3-methoxyphenyl-containing amine in anhydrous ethyl acetate.
  • This condensation yields the carbamate-protected amino ketone structure.
  • Reaction times range from 3 to 5 hours under controlled temperature.
Step 3: Alkylation and Further Functionalization
  • In some routes, the intermediate undergoes phase-transfer catalysis (PTC) alkylation to introduce the 6-(3-methoxyphenyl)-6-oxohexyl side chain.
  • This step often involves alkyl halides and phase-transfer catalysts to improve yield and selectivity.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Temperature -20 to 40 °C (preferably -10 to 5 °C) Low temperature favors selectivity
Solvent Anhydrous ethyl acetate Ensures moisture-free environment
Molar ratio (N-BOC-D-Serine: i-BuOCOCl) 1 : 1.1–1.5 Slight excess of reagent for completion
Molar ratio (N-BOC-D-Serine: NMM) 1 : 1.1–1.5 Acid scavenger to neutralize HCl
Reaction time 3–5 hours Sufficient for completion of condensation
Phase-transfer catalyst Used in alkylation step Enhances yield and purity

Analytical Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : Characteristic signals include tert-butyl singlet (~1.38 ppm, 9H), methoxy protons (~3.7-4.0 ppm), aromatic protons (~6.5-7.3 ppm), and amide NH (~8.25 ppm).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak observed at m/z 321.4 [M+H]+ consistent with molecular weight.
  • InChI and SMILES : Standard identifiers confirm the structure (e.g., InChIKey: PWZCFLVVABCMBP-UHFFFAOYSA-N).

Comparison of Preparation Routes

Aspect Traditional Route Improved Route (Patent CN102020589B)
Starting material N-BOC-D-Serine and benzylamine derivatives Same, but with optimized molar ratios and solvents
Key reagents Isobutyl chloroformate, NMM Same
Solvent Methylene dichloride (problematic) Anhydrous ethyl acetate (greener, less volatile)
Yield ~77% (reported in older literature) Higher yield with fewer by-products
Environmental impact Higher due to solvent loss and by-product disposal Lower due to green chemistry principles
Industrial suitability Limited due to cost and purification challenges Improved for scale-up with better cost and environmental profile

Summary of Preparation Method

The synthesis of tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate involves a carefully controlled sequence of reactions starting from protected amino acid derivatives, employing mixed anhydride formation and subsequent condensation with amines bearing the methoxyphenyl group. The use of tert-butyl carbamate as a protecting group is central to the molecule’s stability and reactivity. Optimization of reaction conditions, solvent choice, and reagent ratios significantly improves yield and purity, making the process amenable to medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It acts as a probe to investigate the activity of various enzymes and their inhibitors .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a prodrug for targeted therapy .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and coatings with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate involves the protonation of the tert-butyl carbamate group, followed by the loss of the tert-butyl cation, resulting in the formation of a carbamic acid. Decarboxylation of the carbamic acid leads to the release of the free amine . This process is crucial for its biological activity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate with structurally analogous compounds, focusing on molecular features, physicochemical properties, and synthetic pathways.

Structural Analogues and Substituent Variations

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Molecular Weight Terminal Group/Substituent Key Functional Groups
This compound C₁₈H₂₅NO₅⁴ ~335.4 g/mol 3-Methoxyphenyl ketone Carbamate, ketone, methoxy group
tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate C₁₇H₂₄N₂O₅ 336.4 g/mol 2-Nitrophenyl ketone Carbamate, ketone, nitro group
tert-Butyl (6-((6-cyanopyridin-3-yl)amino)-6-oxohexyl)carbamate C₁₈H₂₄N₄O₃ 356.4 g/mol 6-Cyanopyridin-3-yl amide Carbamate, amide, cyano group
tert-Butyl N-(6-bromohexyl)carbamate C₁₁H₂₂BrNO₂ 280.2 g/mol Bromohexyl Carbamate, alkyl bromide
tert-Butyl N-{[6-(1-maleimidyl)hexyl]oxy}carbamate C₁₈H₂₈N₂O₅ 352.4 g/mol Maleimidyl hexyl ether Carbamate, maleimide, ether
Key Observations :

Substituent Effects: The 3-methoxyphenyl group in the target compound provides electron-donating effects, enhancing aromatic ring stability and influencing binding interactions in biological systems. Heterocyclic vs. Aromatic Groups: Compounds like the pyridine derivative in or the quinoline-containing analogue in exhibit distinct electronic profiles. For example, the cyano group in increases polarity, while the methoxyquinoline in adds planar rigidity.

Functional Group Variations :

  • Ketone vs. Amide : The target compound’s ketone group is less polar than the amide in , affecting hydrogen-bonding capacity and solubility.
  • Reactive Termini : The bromohexyl group in and maleimide in enable nucleophilic substitution or conjugation reactions, respectively, unlike the inert methoxyphenyl ketone.

Key Observations :
  • The target compound’s synthesis likely parallels methods for aromatic ketone derivatives, such as Friedel-Crafts acylation or Suzuki coupling.
  • Amide-linked analogues (e.g., ) require coupling agents like DCC, whereas brominated derivatives (e.g., ) involve alkyl halide formation.

Biological Activity

tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate (CAS No. 2003552-99-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₈H₂₇N O₄
  • Molecular Weight : 321.4 g/mol
  • Structure : The compound features a tert-butyl group and a carbamate linkage, which are significant for its biological interactions.

Biological Activity and Therapeutic Applications

The biological activity of this compound can be inferred from studies on related compounds:

  • Cancer Treatment : HDAC inhibitors have shown promise in resensitizing cancer cells to chemotherapy. For instance, compounds that inhibit class I HDACs are under investigation for their ability to enhance the efficacy of existing cancer therapies .
  • Neurodegenerative Diseases : The potential for this compound to act as a neuroprotective agent is supported by the antioxidant activities observed in similar compounds, which may help mitigate oxidative stress associated with conditions like Alzheimer's disease .

Case Studies and Research Findings

While direct case studies specifically involving this compound are sparse, the following findings from related research provide insights into its potential applications:

  • HDAC Inhibitors in Clinical Trials : Several HDAC inhibitors are currently undergoing clinical trials for various cancers, highlighting the therapeutic potential of this class of compounds .
  • Antioxidant Properties : Research has shown that low-molecular-weight synthetic antioxidants can increase liver glutathione levels and enhance detoxification processes, suggesting a pathway through which this compound could exert protective effects .

Data Table: Comparison of Related Compounds

Compound NameCAS NumberMolecular WeightBiological ActivityReferences
This compound2003552-99-4321.4 g/molPotential HDAC inhibitor, Antioxidant
Chidamide (Tucidinostat)1009110-97-0325.4 g/molHDAC inhibitor approved for PTCL
Entinostat (MS-275)606143-67-9235.3 g/molClass I HDAC inhibitor in clinical trials

Q & A

Q. What are the recommended methods for synthesizing tert-butyl carbamate derivatives like tert-Butyl N-[6-(3-methoxyphenyl)-6-oxohexyl]carbamate in laboratory settings?

Methodological Answer: Synthesis typically involves coupling a primary or secondary amine with a tert-butyl carbamate-protecting agent (e.g., Boc anhydride) under mild basic conditions. For derivatives with complex substituents, such as the 3-methoxyphenyl and ketohexyl groups, stepwise functionalization is advised:

Amine Activation: Introduce the carbamate group via reaction with Boc₂O in dichloromethane (DCM) or THF, using DMAP or triethylamine as a base .

Ketone Formation: Oxidize the hexyl chain precursor (e.g., via Swern oxidation or PCC) to install the 6-oxo group .

Aryl Substitution: Attach the 3-methoxyphenyl moiety through Suzuki coupling or Friedel-Crafts acylation, ensuring compatibility with the Boc-protected amine .
Advanced Research Consideration: Optimize reaction yields by monitoring intermediates via TLC or LC-MS. For air/moisture-sensitive steps, employ Schlenk techniques .

Basic Question:

Q. What analytical techniques are suitable for characterizing the structural integrity of tert-butyl carbamate derivatives?

Methodological Answer:

NMR Spectroscopy: Use ¹H/¹³C NMR to confirm carbamate formation (e.g., Boc group resonance at ~1.4 ppm for tert-butyl protons) and aryl/alkyl substituent integration .

Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for detecting deprotection or oxidation side products .

X-ray Crystallography: For crystalline derivatives, single-crystal analysis resolves stereochemical ambiguities and confirms bond geometries .
Advanced Research Consideration: Address discrepancies in spectral data (e.g., unexpected splitting in NMR) by revisiting reaction conditions or isolating byproducts via preparative HPLC. Computational tools like Gaussian can simulate NMR shifts for comparison .

Basic Question:

Q. What safety protocols should be followed when handling tert-butyl carbamate compounds in the laboratory?

Methodological Answer:

PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of dust or vapors .

Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Storage: Store in airtight containers at 2–8°C to prevent degradation. Monitor for discoloration or gas evolution, which may indicate decomposition .
Advanced Research Consideration: Conduct thermal stability assays (DSC/TGA) to identify decomposition thresholds. For example, Boc derivatives may release isobutylene above 150°C, requiring controlled heating in reflux setups .

Basic Question:

Q. What purification strategies are effective for tert-butyl carbamate intermediates with complex substituents?

Methodological Answer:

Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. Adjust the solvent ratio based on TLC Rf values .

Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, particularly for derivatives with aromatic moieties .

Flash Chromatography: For lab-scale purification, employ automated systems with UV detection to isolate Boc-protected amines efficiently .
Advanced Research Consideration: Utilize preparative HPLC with C18 columns for challenging separations (e.g., diastereomers). Solvent polarity adjustments (acetonitrile/water + 0.1% TFA) enhance resolution .

Basic Question:

Q. How can the solubility and stability of tert-butyl carbamate derivatives be assessed under varying experimental conditions?

Methodological Answer:

Solubility Screening: Test in aprotic solvents (DCM, DMF) and polar aprotic solvents (ACN, DMSO) using UV-Vis spectroscopy or nephelometry .

pH Stability: Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via LC-MS. Boc groups are labile under acidic conditions (e.g., TFA) .
Advanced Research Consideration: Perform Arrhenius studies to predict shelf-life. For example, accelerated aging at 40°C/75% RH quantifies hydrolysis rates, informing storage guidelines .

Advanced Question:

Q. How can computational reaction path search methods optimize the synthesis of tert-butyl carbamate derivatives?

Methodological Answer:

Quantum Chemical Calculations: Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for coupling reactions .

Machine Learning (ML): Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for introducing aryl or alkyl groups .

Kinetic Modeling: Simulate reaction progress using COPASI or KinTek Explorer to refine temperature and stoichiometry .
Case Study: ICReDD’s approach combines DFT-based reaction path searches with high-throughput experimentation, reducing trial-and-error cycles by 60% .

Advanced Question:

Q. What mechanistic insights can be gained from studying the acid/base hydrolysis pathways of tertiary carbamate protecting groups?

Methodological Answer:

Acidic Hydrolysis: Boc deprotection with TFA proceeds via protonation of the carbonyl oxygen, followed by cleavage of the C–O bond. Monitor intermediates using in situ IR spectroscopy .

Basic Conditions: Under strong bases (e.g., NaOH), carbamates undergo nucleophilic attack at the carbonyl carbon, forming amines and CO₂. Isotope labeling (¹⁸O) tracks oxygen migration .
Advanced Research Consideration: Use microfluidic reactors to study hydrolysis kinetics in real time. This reveals pH-dependent rate constants critical for designing labile protecting groups .

Advanced Question:

Q. How do solvent polarity and column chromatography parameters influence the separation efficiency of structurally similar carbamate byproducts?

Methodological Answer:

Solvent Optimization: Higher polarity solvents (e.g., ethyl acetate) improve resolution of polar byproducts but may reduce Boc group stability. Balance selectivity with compound integrity .

Stationary Phase: Use reversed-phase C8/C18 columns for derivatives with hydrophobic aryl groups. HILIC columns are preferable for hydrophilic intermediates .
Advanced Research Consideration: Implement computer-aided solvent screening (e.g., COSMO-RS) to predict partition coefficients and optimize mobile phases .

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